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Topic: Diallyl Dicarbonate as a Versatile Precursor for Non-Isocyanate Polyurethane (NIPU)
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Abstract

Conventional polyurethanes (PUs), while ubiquitous, rely on the use of highly toxic isocyanate
monomers and their phosgene-based precursors, posing significant health and environmental
risks.[1] Non-isocyanate polyurethanes (NIPUs), particularly polyhydroxyurethanes (PHUS),
represent a safer and more sustainable alternative.[2] The dominant NIPU synthesis route
involves the polyaddition of bis(cyclic carbonate)s with diamines.[3] This application note
introduces a novel and robust pathway utilizing diallyl dicarbonate (DADC) as a versatile
starting material. We provide a comprehensive guide detailing the transformation of DADC into
a key bis(cyclic carbonate) intermediate through a two-step process of epoxidation and
subsequent CO2 cycloaddition. Detailed protocols for the synthesis and characterization of the
intermediates and the final NIPU materials are presented, offering researchers a viable,
isocyanate-free strategy for developing advanced polyurethane materials.

Introduction: The Imperative for Non-Isocyanate
Polyurethanes (NIPUSs)
The Hazards of Conventional Polyurethane Synthesis
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The production of traditional polyurethanes is a cornerstone of the global polymer industry.
However, its foundation lies in the polyaddition reaction of polyols with diisocyanates.[1]
Isocyanates are acutely toxic, carcinogenic, and potent respiratory sensitizers.[1] Furthermore,
their synthesis typically involves phosgene, an extremely hazardous gas, making the entire
lifecycle a significant environmental and occupational health concern.[4]

The Rise of NIPUs: The Polyhydroxyurethane (PHU)
Pathway

In alignment with the principles of green chemistry, significant research has focused on
isocyanate-free synthetic routes.[2] The most promising and widely adopted method is the
reaction between five-membered cyclic carbonates and amines.[5][6] This aminolysis reaction
is highly efficient, often requires no catalyst, and yields polyhydroxyurethanes (PHUSs).[1][5]
The resultant pendant hydroxyl groups in the PHU backbone introduce beneficial properties,
including increased hydrophilicity, improved adhesion, and the potential for further cross-
linking, while the intramolecular hydrogen bonding enhances mechanical strength.[1]

Diallyl Dicarbonate: A Novel and Adaptable Precursor

This guide elucidates a pathway that leverages diallyl dicarbonate (DADC) as a foundational
building block. DADC's two terminal allyl groups provide reactive handles for straightforward
chemical modification. By converting these allyl groups into cyclic carbonates, DADC can be
effectively transformed into a valuable precursor for high-performance NIPU synthesis, thus
expanding the library of monomers available for this greener chemistry.

Chemical Principles & Reaction Mechanism

The conversion of diallyl dicarbonate into a non-isocyanate polyurethane follows a three-
stage synthetic strategy. This process is designed to first create a stable, reactive intermediate
—a bis(cyclic carbonate)—which then undergoes polyaddition with a suitable diamine to form
the final polymer.

Overall Synthetic Strategy

The workflow begins with the epoxidation of the allyl groups on DADC, followed by a carbon
dioxide insertion to form the five-membered cyclic carbonate rings. This activated monomer is
then polymerized with a diamine.
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Caption: High-level workflow for NIPU synthesis from Diallyl Dicarbonate.

The Reaction Pathway: Mechanism and Key
Transformations

The core of this process lies in the precise chemical transformations of the functional groups.
Each step is critical for achieving a high-purity monomer capable of effective polymerization.

Caption: Detailed chemical reaction pathway from DADC to NIPU.

o Step 1: Epoxidation of Diallyl Dicarbonate. The carbon-carbon double bonds of the allyl
groups are converted into epoxide rings. This is a classic electrophilic addition, commonly
achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction
yields diglycidyl dicarbonate.

o Step 2: Cycloaddition of Carbon Dioxide. The diglycidyl dicarbonate intermediate is reacted
with carbon dioxide under pressure. This reaction is typically catalyzed by a nucleophilic
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catalyst, such as tetrabutylammonium bromide (TBAB), which facilitates the ring-opening of
the epoxide and subsequent insertion of CO2 to form the thermodynamically stable five-
membered cyclic carbonate ring.[3][7] This step is a prime example of carbon capture and
utilization (CCU).

o Step 3: Polyaddition of Bis(cyclic carbonate) and Diamine. This is the final polymerization
step. A primary amine from a diamine molecule acts as a nucleophile, attacking one of the
carbonyl carbons of the cyclic carbonate.[5] This results in the ring-opening of the carbonate
to form a stable urethane linkage and, critically, a secondary hydroxyl group.[8] This process
repeats across both ends of the monomers to build the polymer chain. The reaction can
often proceed without a catalyst, though mild heating is typically applied to ensure
completion.[4]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant
gloves.

Protocol 1: Synthesis of Diglycidyl Dicarbonate from
Diallyl Dicarbonate (Intermediate 1)

Objective: To convert the terminal alkene groups of DADC into epoxides.
o Materials:

o Diallyl dicarbonate (DADC)

o meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

o Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCO3) solution

o Saturated aqueous sodium chloride (brine) solution

o Anhydrous magnesium sulfate (MgSO4)
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o Deionized water

e Equipment:

[e]

Round-bottom flask with magnetic stirrer

o

Ice bath

[¢]

Separatory funnel

[¢]

Rotary evaporator

e Procedure:
o Dissolve diallyl dicarbonate (1.0 eq) in anhydrous DCM in a round-bottom flask.
o Cool the flask in an ice bath to 0 °C with stirring.
o In a separate beaker, dissolve m-CPBA (2.2 eq) in DCM.

o Add the m-CPBA solution dropwise to the DADC solution over 1-2 hours, maintaining the
temperature at O °C.

o After the addition is complete, allow the reaction to slowly warm to room temperature and
stir for 12-16 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) until the DADC spot has
disappeared.

o Quench the reaction by adding saturated NaHCO3 solution to neutralize the acidic
byproducts.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
saturated NaHCO3 solution (2x), deionized water (1x), and brine (1x).

o Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a
rotary evaporator.

e Purification & Characterization:
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o The crude product can be purified using column chromatography (silica gel, ethyl
acetate/hexane gradient).

o Confirm structure using *H NMR (disappearance of alkene protons at ~5.2-6.0 ppm,
appearance of epoxide protons at ~2.6-3.1 ppm) and FTIR (disappearance of C=C stretch
at ~1645 cm™1).

Protocol 2: Synthesis of Bis(cyclic carbonate) from
Diglycidyl Dicarbonate (Intermediate 2)

Objective: To convert the bis-epoxide into a bis(cyclic carbonate) via CO2 insertion.
e Materials:

o Diglycidyl dicarbonate (Intermediate 1)

o Tetrabutylammonium bromide (TBAB, catalyst, 1-5 mol%)

o Carbon dioxide (COZ2), high purity
e Equipment:

o High-pressure stainless-steel autoclave/reactor equipped with a magnetic stirrer and
heating mantle

e Procedure:

o

Place the purified diglycidyl dicarbonate and TBAB catalyst into the autoclave.

o Seal the reactor and purge several times with low-pressure CO2 to remove air.

o Pressurize the reactor with CO2 to the desired pressure (e.g., 10-50 bar).

o Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.[7]

o Maintain these conditions for 12-24 hours. Reaction time and temperature may require
optimization.
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o After the reaction period, cool the reactor to room temperature and slowly vent the CO2.

o The resulting viscous liquid or solid is the bis(cyclic carbonate) product.

 Purification & Characterization:
o The product is often used without further purification if a high conversion is achieved.

o Confirm structure using FTIR (appearance of a strong C=0 stretch for the cyclic carbonate
at ~1780-1810 cm~1) and 13C NMR (appearance of the carbonate carbonyl carbon at ~155

ppm).[9]

Protocol 3: Synthesis of NIPU via Polyaddition

Objective: To polymerize the bis(cyclic carbonate) with a diamine to form the final PHU.
e Materials:
o Bis(cyclic carbonate) (Intermediate 2)

o Diamine (e.g., 1,6-hexamethylenediamine (HMDA), isophorone diamine (IPDA), or
Jeffamine® series)

o Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous (optional, for
solution polymerization)

e Equipment:
o Glass reactor or vial with magnetic stirrer and nitrogen/argon inlet
o Heating plate or oil bath

e Procedure:

o Place the bis(cyclic carbonate) (1.0 eq) into the reactor. If performing a solvent-free melt
polymerization, gently heat it until molten under an inert atmosphere. If using a solvent,
dissolve it in anhydrous DMSO.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.mdpi.com/1422-0067/23/19/10999
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Add the diamine (1.0 eq, ensuring a strict 1:1 molar ratio of carbonate-to-amine functional
groups) to the reactor with stirring.[4]

o Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[5]

o The viscosity will increase significantly as the polymer forms.

o Monitor the reaction via FTIR by observing the disappearance of the cyclic carbonate peak
(~1800 cm™1).

o Once the reaction is complete, the polymer can be cooled and collected. If a solvent was
used, the polymer can be precipitated in a non-solvent like methanol or water, then
collected by filtration and dried under vacuum.

Characterization: The final polymer should be characterized as described in Protocol 3.4.

Protocol 4: Characterization of the Final NIPU Polymer

FTIR Spectroscopy: Confirm the formation of the urethane linkage. Look for the
disappearance of the cyclic carbonate C=0 (~1800 cm~1) and the appearance of the
urethane C=0 (~1700 cm~1), N-H bending (~1530 cm~1), and a broad O-H stretch (~3300-
3500 cm~?) from the newly formed hydroxyl groups.[10]

NMR Spectroscopy (*H and 13C): Verify the polymer structure. Key signals include the
urethane N-H proton and the protons on the carbon bearing the new hydroxyl group.

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight
(Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
[11]

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg),
which provides insight into the polymer's amorphous nature and chain mobility.[12]

Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by
determining its decomposition temperature.[12]

Mechanical Testing: For film or bulk samples, perform tensile tests to measure properties like
Young's modulus, tensile strength, and elongation at break.[12]
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Data Interpretation & Expected Results
Spectroscopic Analysis

Monitoring the reaction's progress is crucial. The following table summarizes the key
spectroscopic shifts to identify at each stage of the synthesis.

Table 1: Key Spectroscopic
Shifts for Reaction

Monitoring
Functional Group FTIR (cm™1) 1H-NMR (ppm)
Allyl (in DADC) ~1645 (C=C), ~3080 (=C-H) 52-6.0
Epoxide (Intermediate 1) ~850-950 (ring) 26-31
Cyclic Carbonate (Intermediate
~1800 (C=0) 40-5.0
2)
Urethane/Hydroxyl (Final ~1700 (C=0), ~1530 (N-H), 7.0 - 8.0 (N-H), 3.5-4.5 (-CH-
NIPU) ~3400 (O-H) OH)

Influence of Diamine Structure on NIPU Properties

The choice of diamine is a critical determinant of the final polymer's properties. Flexible, long-
chain aliphatic diamines generally lead to softer, more elastomeric materials, while rigid
aromatic or cycloaliphatic diamines result in harder materials with higher thermal stability.[12]
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Table 2:
Predicted
Influence of

Diamine Choice

on NIPU
Properties
Expected
— Expected _
Diamine Type Example Expected Tg N Mechanical
Thermal Stability ]
Properties
Short-chain 1,4- Semi-crystalline,
_ ) o Moderate Moderate o
Aliphatic Butanediamine rigid
_ 1,12- _
Long-chain o Flexible, lower
. ] Dodecanediamin  Low Moderate
Aliphatic modulus
e
) ) Isophorone ) ) Rigid, high
Cycloaliphatic o High High _
diamine (IPDA) modulus, brittle
i p- . _ Rigid, high
Aromatic o Very High Very High
Xylylenediamine strength
Jeffamine® D- Elastomeric, very
Polyether Very Low Lower )
2000 flexible

Troubleshooting and Key Considerations

e Incomplete Epoxidation: If alkene signals persist after Protocol 3.1, add another small portion
of m-CPBA and allow more reaction time. Ensure the starting DCM is anhydrous.

e Low Yield in Carbonation: CO2 cycloaddition (Protocol 3.2) is sensitive to catalyst purity,
temperature, and pressure. Ensure the TBAB catalyst is dry. Increasing temperature or
pressure can improve reaction rates and yield, but excessive temperatures may cause side
reactions.

e Gelation during Polymerization: Uncontrolled, rapid polymerization can occur, especially in
solvent-free systems. Consider using a solvent (DMSO) to manage viscosity or adding the
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diamine more slowly.

» Stoichiometric Imbalance: A precise 1:1 molar ratio of cyclic carbonate to primary amine
groups is crucial for achieving high molecular weight.[4] An imbalance will lead to chain
termination and lower mechanical properties.

o Side Reactions: At elevated temperatures (>120 °C), side reactions like the formation of urea
linkages can occur, which may alter the final properties of the polymer.[11] It is best to use
the mildest effective temperature for polymerization.

Conclusion

The synthetic pathway detailed in this application note demonstrates that diallyl dicarbonate
is a highly effective precursor for the production of non-isocyanate polyurethanes. Through a
controlled, three-stage process involving epoxidation, CO2 cycloaddition, and polyaddition with
diamines, a wide range of PHU materials can be synthesized. This isocyanate-free and
phosgene-free route offers a significant improvement in safety and sustainability over
conventional polyurethane chemistry. By tuning the diamine structure, researchers can
precisely tailor the thermal and mechanical properties of the final polymers, opening avenues
for their use in coatings, adhesives, elastomers, and biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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